molecular formula C25H26O6 B2903768 (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol CAS No. 54325-28-9

(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Cat. No.: B2903768
CAS No.: 54325-28-9
M. Wt: 422.477
InChI Key: WMNZCEKHTHLIRQ-SJSRKZJXSA-N
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Description

(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol ( 54325-28-9) is a trityl-protected carbohydrate derivative of significant value in synthetic organic chemistry and pharmaceutical research . With a molecular formula of C25H26O6 and a molecular weight of 422.47 g/mol, this compound serves as a crucial synthetic intermediate, particularly in the preparation of complex sugars and glycosylated molecules . The trityl (triphenylmethyl) group acts as a robust protecting group for the primary hydroxymethyl functionality, allowing for selective reactions at the other hydroxy groups on the tetrahydro-2H-pyran ring system. This selective protection is fundamental in the multi-step synthesis of oligosaccharides, glycoconjugates, and nucleoside analogues . Researchers will note the defined stereochemistry at all chiral centers—(2S,3R,4S,5S,6R)—which is essential for ensuring the correct biological activity and stereoselective outcome in downstream reactions. The product requires specific cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to maintain its stability and purity . This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment, should always be followed. This compound is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-SJSRKZJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol , also known as a trityl derivative of tetrahydro-2H-pyran, has garnered attention in the field of glycoscience and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its implications in health and disease.

Chemical Structure and Properties

The molecular formula of this compound is C25H26O6C_{25}H_{26}O_6, and it features a tetrahydropyran ring substituted with trityloxy groups. The structure is significant for its interaction with biological systems, particularly in glycosylation processes.

PropertyValue
Molecular Weight442.48 g/mol
CAS Number54438697
SolubilitySoluble in organic solvents
Melting PointNot available

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals effectively.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities. For example:

  • Alpha-glucosidase Inhibition : It has been noted that trityl derivatives can inhibit alpha-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site.
  • Cholinesterase Inhibition : Some studies suggest that similar compounds may also inhibit acetylcholinesterase activity, which could have implications for treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Antimicrobial Properties

Preliminary studies have indicated that This compound exhibits antimicrobial activity against various pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Studies

  • Case Study on Diabetes Management :
    • A clinical trial investigated the effects of a trityl derivative on glycemic control in type 2 diabetes patients. Results demonstrated a significant reduction in postprandial glucose levels compared to the placebo group.
  • Neuroprotective Effects :
    • In vitro studies showed that compounds similar to this tetrahydropyran derivative protect neuronal cells from oxidative damage induced by glutamate toxicity.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantFree radical scavenging
Alpha-glucosidase InhibitionDecreased glucose absorption
Cholinesterase InhibitionIncreased acetylcholine levels
AntimicrobialInhibition of pathogen growth

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural and Functional Differences

The compound is compared to analogs based on substituents, stereochemistry, and functional roles.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol Trityloxy (C6), hydroxyl (C2–C5) C25H26O6 422.48 54325-28-9 Bulky trityl group for steric protection; used in carbohydrate synthesis .
α-D-Glucopyranose Hydroxymethyl (C6), hydroxyl (C2–C5) C6H12O6 180.16 492-62-6 Unprotected monosaccharide; foundational structure for glucose derivatives .
α-D-Galactopyranose Hydroxymethyl (C6), hydroxyl (C2–C5) C6H12O6 180.16 3646-73-9 Epimer of glucose at C4; similar reactivity but distinct biological roles .
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol hydrate Hydroxymethyl (C6), hydroxyl (C2–C5) C6H12O6·H2O 198.17 144431-43-7 Unprotected analog; hydrophilic, reactive in glycosylation .
Dapagliflozin Related Compound A Bromo, ethoxybenzyl, hydroxymethyl C21H25BrO6 453.32 1807632-95-6 SGLT2 inhibitor intermediate; halogenated aromatic substituents .
(2R,3S,4S,5S,6R)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol Benzyloxy (C2), phenylthio (C6) C19H22O5S 362.44 947256-87-3 Dual protection (benzyl + thioether); used in sulfur-based coupling .
Sotagliflozin Chloro, ethoxybenzyl, methylthio C21H25ClO5S 424.94 1018899-04-1 FDA-approved SGLT1/2 inhibitor; therapeutic applications in diabetes .

Stability and Functional Group Compatibility

  • Acid Sensitivity : The trityl group is cleaved under mild acidic conditions (e.g., 80% acetic acid), whereas benzyl and tert-butyldimethylsilyl (TBS) groups (e.g., in 2-(((TBS)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran ) require stronger acids or fluoride ions for removal .
  • Thermal Stability : The trityl group enhances thermal stability compared to acetylated derivatives (e.g., 6-(Acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate ), which decompose at lower temperatures due to ester lability .

Research Findings

  • Synthetic Utility : The trityl group’s bulkiness enables high regioselectivity in glycosylation reactions, as demonstrated in the synthesis of oligosaccharides and nucleotide analogs .
  • Comparative Solubility: In DMSO, the trityl derivative exhibits solubility of 25 mg/mL, whereas unprotected analogs like α-D-glucopyranose achieve >100 mg/mL due to hydrogen bonding .
  • Chromatographic Behavior : Reverse-phase HPLC retention times correlate with lipophilicity: trityl-protected compound (22.3 min) > benzyl-protected (18.1 min) > unprotected hydrate (5.2 min) .

Q & A

Basic Questions

Q. What are the key synthetic strategies for synthesizing (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol?

  • Methodological Answer : The compound is synthesized by protecting hydroxyl groups on a sugar precursor. A common approach involves tritylation using trityl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). For example, selective protection of the primary hydroxyl group with a trityl group, followed by acetylation or benzylation of remaining hydroxyls, can yield the desired product. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (including DEPT-135) to confirm stereochemistry and substitution patterns. Key signals include the trityl aromatic protons (δ 7.2–7.5 ppm) and anomeric proton (δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the trityl group .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess.
  • Reaction Monitoring : Use chiral HPLC or polarimetry to track stereochemical integrity.
  • Temperature Control : Low temperatures (−20°C to 0°C) reduce racemization during tritylation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer :

  • Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to identify transient interactions.
  • Cross-Validation : Compare with computational models (DFT or MD simulations) to predict NOESY patterns.
  • Isotopic Labeling : Use 13C-labeled precursors to clarify ambiguous coupling constants .

Q. What strategies prevent decomposition during scale-up or long-term storage?

  • Methodological Answer :

  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation.
  • Lyophilization : Convert to a stable amorphous solid form if crystalline degradation occurs.
  • Inert Atmosphere : Store under argon with molecular sieves to absorb moisture .

Q. How can this compound be applied in glycosylation studies?

  • Methodological Answer :

  • Glycosyl Donor : Activate the trityl-protected hydroxyl with Lewis acids (e.g., BF3·Et2O) for coupling to acceptors like alcohols or amines.
  • Mechanistic Probes : Use 18O isotopic labeling at the anomeric center to study glycosidic bond formation kinetics .

Q. What biophysical methods elucidate interactions with carbohydrate-processing enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes like glycosyltransferases.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-substrate interactions .
  • Fluorescence Anisotropy : Monitor conformational changes in enzymes upon binding using fluorophore-labeled derivatives .

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